molecular formula C15H25N5O4S B2940272 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1105249-57-7

3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2940272
CAS No.: 1105249-57-7
M. Wt: 371.46
InChI Key: XCJUQFGSECYABU-UHFFFAOYSA-N
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Description

3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a triazolone moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group. The triazolone moiety is then synthesized and attached to the piperidine ring. Finally, the pyrrolidine ring is introduced through a series of reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their diverse biological activities.

    Triazolone derivatives: Compounds with the triazolone moiety are studied for their potential as anti-inflammatory and anti-cancer agents.

    Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is the combination of these functional groups in a single molecule, which provides a unique scaffold for drug development and other applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4S/c1-17-14(12-6-5-9-19(10-12)25(2,23)24)16-20(15(17)22)11-13(21)18-7-3-4-8-18/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJUQFGSECYABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCCC2)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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